2-(4-oxoquinolin-1(4H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
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Overview
Description
The compound is a chemically complex molecule that likely serves as a key intermediate or target molecule in medicinal chemistry and organic synthesis. Its structural components suggest a combination of a quinolinone moiety with a tetrahydrobenzoxepin ring, possibly indicating a broad spectrum of biological activities.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, a related compound was synthesized from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid through several steps, demonstrating the complexity and strategic planning required in synthesizing such compounds (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like the one is often elucidated using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the structural elucidation of related compounds is typically achieved through 1H NMR, 13C NMR, and LCMS, confirming the presence of specific functional groups and the overall molecular architecture (Rao et al., 2020).
properties
IUPAC Name |
2-(4-oxoquinolin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20-9-11-24(19-7-3-2-6-18(19)20)15-22(26)23-14-16-10-12-27-21-8-4-1-5-17(21)13-16/h1-9,11,16H,10,12-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMJBJHPYIXGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CN3C=CC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinolin-1(4H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
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